(E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenylethenesulfonamide

Description

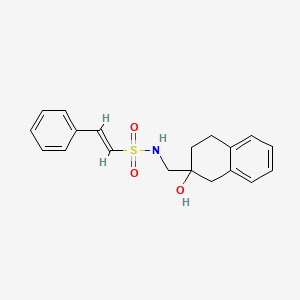

(E)-N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core substituted with a hydroxymethyl group and a trans-configured (E)-styrenesulfonamide moiety. This compound’s structure is characterized by:

- Tetrahydronaphthalene backbone: A partially saturated naphthalene system providing rigidity and planar aromatic interactions.

- Hydroxymethyl group: Enhances hydrophilicity and hydrogen-bonding capacity at position 2.

- (E)-Styrenesulfonamide: A sulfonamide group linked to a phenylethene chain in a trans configuration, influencing steric and electronic properties.

Crystallographic analysis of such compounds often employs SHELX software for structure determination, leveraging its robustness in small-molecule refinement .

Properties

IUPAC Name |

(E)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-19(12-10-17-8-4-5-9-18(17)14-19)15-20-24(22,23)13-11-16-6-2-1-3-7-16/h1-9,11,13,20-21H,10,12,14-15H2/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVSSPKAKVUWGP-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C=CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)/C=C/C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenylethenesulfonamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesis methods.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉NO₃S

- Molecular Weight : 341.41 g/mol

- CAS Number : 1421588-91-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways:

- Cell Proliferation : The compound exhibits anti-proliferative effects on cancer cell lines by inducing apoptosis and modulating cell cycle progression.

- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its anti-inflammatory properties.

- Ferroptosis Induction : Recent studies suggest that the compound can induce ferroptosis in cancer cells, a form of regulated cell death associated with iron metabolism and reactive oxygen species (ROS) accumulation.

Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (CRC) | 15.0 | Induces apoptosis |

| MCF7 (Breast) | 12.5 | Inhibits proliferation |

| A549 (Lung) | 18.5 | Induces ferroptosis |

Study 1: Anticancer Activity in Colorectal Cancer

In a study focusing on colorectal cancer (CRC), the compound was tested against HCT116 and HT29 cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through Annexin V-FITC staining .

Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting potential therapeutic applications for inflammatory diseases .

Study 3: Ferroptosis Induction

Research highlighted the compound's ability to induce ferroptosis in lung cancer cells. The study utilized RNA sequencing to reveal that treatment altered gene expression related to iron metabolism and oxidative stress response .

Synthesis Methods

The synthesis of this compound involves several steps:

-

Formation of Intermediate :

- React 2-hydroxy-1,2,3,4-tetrahydronaphthalene with an appropriate alkylating agent to introduce the methyl group.

-

Amidation Reaction :

- The intermediate undergoes amidation with sulfonamide derivatives using coupling agents like EDCI and HOBt.

-

Purification :

- The final product is purified through recrystallization or chromatography.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to analogs sharing the tetrahydronaphthalene core or sulfonamide/amine functionalities. A representative example is (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine (), which differs in substituents and functional groups.

*Hypothetical values based on substituent contributions.

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydroxyl and sulfonamide groups in the target compound enhance aqueous solubility compared to the lipophilic dichlorophenyl and propargyl groups in the analog .

- Acidity : The sulfonamide (pKa ~10) is more acidic than the tertiary amine (pKa ~9), affecting ionization and membrane permeability.

- Stereochemical Impact : The (E)-configuration may optimize steric interactions in enzyme binding pockets compared to (Z)-isomers or bulkier substituents in the analog.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenylethenesulfonamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation reaction : Reacting a substituted tetrahydronaphthalenol derivative with a sulfonamide precursor. For example, analogous (E)-N-aryl-2-arylethenesulfonamide compounds are synthesized via condensation of sulfamoylacetic acid derivatives with aldehydes under basic conditions, yielding the (E)-configured double bond .

Chiral center handling : The 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl moiety may require stereoselective synthesis, potentially using chiral auxiliaries or enzymatic resolution .

Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed via NMR coupling constants (e.g., J = 15.3–15.6 Hz for trans-vinylic protons) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the (E)-configuration (trans-vinylic protons at δ ~7.1–7.8 ppm with J ~15 Hz) and the hydroxy-tetrahydronaphthalene backbone .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray Crystallography : For absolute stereochemical confirmation, using programs like SHELXL for refinement (R factor <0.05) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the (E)-isomer during synthesis?

- Methodological Answer :

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C favor (E)-selectivity by stabilizing the transition state .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate imine formation in multi-step syntheses, while base catalysts (e.g., K₂CO₃) improve sulfonamide coupling efficiency .

- Monitoring Reaction Progress : Use TLC or in-situ IR to track intermediate formation and minimize side products like (Z)-isomers or hydrolyzed byproducts .

Q. How should discrepancies between computational models and experimental crystallographic data for this compound be resolved?

- Methodological Answer :

Refinement Protocols : Employ SHELXL’s twin refinement for handling twinned crystals, adjusting parameters like HKLF5 for overlapping reflections .

Validation Tools : Use checkCIF/PLATON to identify geometric outliers (e.g., bond angles deviating >3σ from idealized values) .

DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to reconcile steric or electronic mismatches .

Q. What strategies are effective for studying the compound’s biological interactions, such as target binding affinity?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics (ka/kd) with proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies on key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.